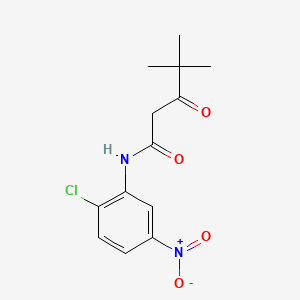
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is a chemical compound with a complex structure, characterized by the presence of a chloro and nitro group on a phenyl ring, and a dimethyl-oxopentanamide moiety
Méthodes De Préparation
The synthesis of N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the nitration of 2-chlorophenyl compounds, followed by the introduction of the dimethyl-oxopentanamide group through amide bond formation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and refluxing to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, benefiting various industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can be compared with similar compounds such as:
N-(2-chloro-5-nitrophenyl)-4-nitrobenzamide: This compound has a similar structure but with a nitrobenzamide group, leading to different chemical and biological properties.
2-chloro-5-nitrophenyl isocyanate: This compound contains an isocyanate group, which makes it highly reactive and useful in different chemical reactions
Propriétés
Numéro CAS |
63163-96-2 |
|---|---|
Formule moléculaire |
C13H15ClN2O4 |
Poids moléculaire |
298.72 g/mol |
Nom IUPAC |
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C13H15ClN2O4/c1-13(2,3)11(17)7-12(18)15-10-6-8(16(19)20)4-5-9(10)14/h4-6H,7H2,1-3H3,(H,15,18) |
Clé InChI |
HJVPUVSOKRKPPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


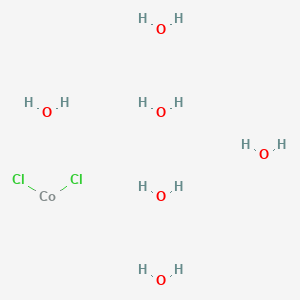
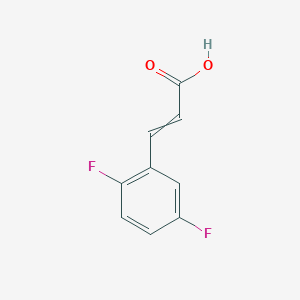
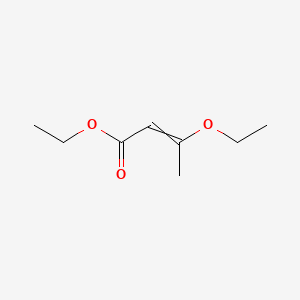
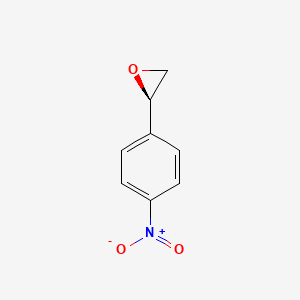
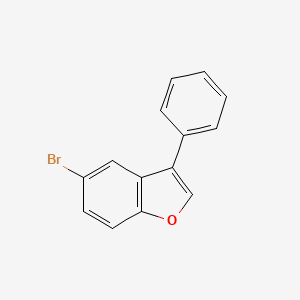

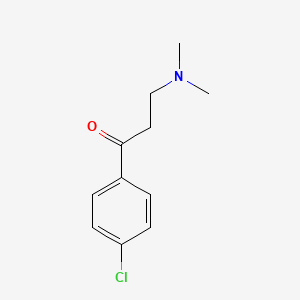
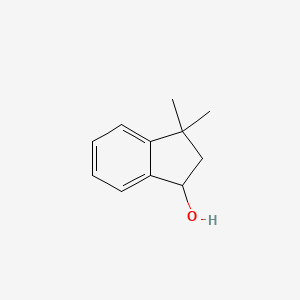
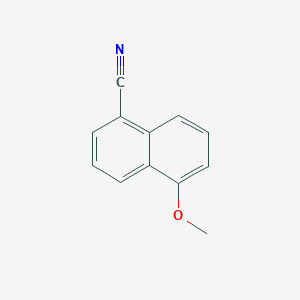
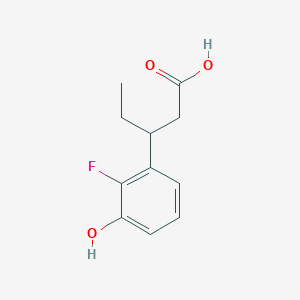
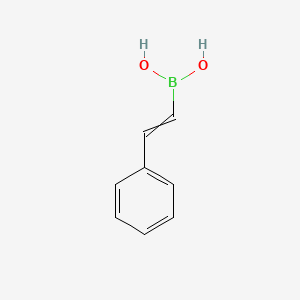

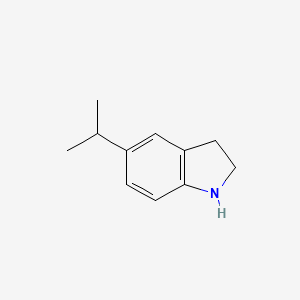
![N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B8815664.png)
